5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c15-10-5-9(6-16-7-10)13(20)17-2-3-19-8-18-11-1-4-22-12(11)14(19)21/h1,4-8H,2-3H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMPEWVOCPPENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the precursor molecule.
Condensation: Formation of the thieno[3,2-d]pyrimidine core through a condensation reaction.
Cyclization: Cyclization to form the desired heterocyclic structure.
Amidation: Introduction of the nicotinamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization and Condensation: Formation of additional rings or complex structures through cyclization and condensation reactions.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds or nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone Derivatives (Anti-Cancer Activity)
Compounds such as 2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (4) and its derivatives (e.g., hydrazones 6–7 and thiazolidinones 8–9) share the thienopyrimidinone core but differ in substituents and side chains. These derivatives exhibit anti-breast cancer activity, with structural variations influencing cytotoxicity and selectivity. For example:
- Compound 5: Incorporates a benzoxazinone ring, increasing aromatic stacking interactions.
Benzothieno[3,2-d]pyrimidine Sulfonamides (Anti-Inflammatory Activity)
Derivatives like N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) feature sulfonamide groups and demonstrate COX-2 inhibition, suppressing inflammatory mediators (e.g., PGE2, IL-8). In contrast, the target compound’s bromonicotinamide group may shift its mechanism away from anti-inflammatory pathways toward kinase inhibition or oncogenic target modulation .
Bromonicotinamide-Based Bitopic Ligands (Neurological Targets)
5-Bromo-N-(2-((3-(1,3-dioxoisoindolin-2-yl)propyl)(4-fluorobenzyl)amino)ethyl)-2,3-dimethoxybenzamide (18b) shares the bromonicotinamide motif but includes a fluorobenzyl-dioxoisoindolinyl side chain, enabling dopamine D3 receptor binding. The target compound’s thienopyrimidinone-ethyl linker may confer distinct receptor affinity profiles, emphasizing the role of heterocyclic appendages in modulating target selectivity .
Nicotinamide Analogues (Structural Similarity)
High-similarity derivatives like 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide (98% similarity) and 5-Bromo-N-isopropylnicotinamide (95% similarity) highlight the importance of the bromonicotinamide core.
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility vs. Activity: The ethyl-thienopyrimidinone linker in the target compound may balance rigidity and flexibility, optimizing interactions with targets like kinases or DNA repair enzymes.
- Divergent Biological Roles: Unlike sulfonamide-based anti-inflammatory agents (), the target compound’s nicotinamide-thienopyrimidinone hybrid structure suggests a broader therapeutic scope, possibly spanning oncology and neurology .
Biological Activity
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H11BrN4O2S
- Molecular Weight : 379.23 g/mol
- CAS Number : 1904199-68-3
The compound's biological activity is primarily linked to its ability to inhibit key enzymes involved in nucleotide synthesis, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA replication and repair, making them important targets in cancer therapy.
-
Thymidylate Synthase Inhibition :
- The compound has shown potent inhibition of TS, which is essential for the synthesis of thymidine, a building block of DNA. This inhibition can lead to decreased DNA synthesis in rapidly dividing cells, such as cancer cells.
- Research indicates that the compound exhibits an IC50 value of approximately 54 nM against human TS, indicating its strong inhibitory potential .
- Dihydrofolate Reductase Inhibition :
Antitumor Effects
The compound has been investigated for its antitumor properties in various studies:
- In Vitro Studies : Cell line assays have demonstrated that this compound significantly reduces cell viability in several cancer types, including breast and colon cancer cells.
- In Vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates compared to control groups .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Q & A
Basic: What are the key synthetic routes and characterization techniques for 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the thieno[3,2-d]pyrimidinone core followed by coupling with the nicotinamide moiety. Critical steps include:
- Nucleophilic substitution to introduce the ethylamine linker.
- Amide bond formation between the thienopyrimidine intermediate and 5-bromonicotinic acid derivatives .
Characterization relies on: - NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- Mass spectrometry (MS) for molecular weight validation .
- IR spectroscopy to verify carbonyl and amine functional groups .
Basic: How is the structural uniqueness of this compound validated against similar thienopyrimidine derivatives?
Answer:
Comparative structural analysis is performed using:
- X-ray crystallography (where available) to resolve bond angles and stereochemistry.
- Computational modeling (e.g., density functional theory) to predict electronic properties .
A table of key structural differences is often used:
| Compound Class | Core Modification | Functional Groups Added |
|---|---|---|
| Thieno[3,2-d]pyrimidin-4-one | Bromonicotinamide side chain | Ethylamine linker, 5-bromo substituent |
| Simpler derivatives | Methyl/phenyl groups | Limited functionalization |
This highlights enhanced hydrogen-bonding capacity and steric effects .
Advanced: What strategies optimize reaction conditions to improve synthetic yield?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 60–80°C prevents side reactions during amide coupling .
- Catalyst use : Triethylamine or DMAP improves coupling efficiency .
Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC , with iterative adjustments to reagent stoichiometry .
Advanced: How can discrepancies in biological activity data between analogous compounds be resolved?
Answer:
Contradictions arise from variations in assay conditions or structural nuances. Methodological solutions include:
- Standardized in vitro assays : Use identical cell lines (e.g., HepG2 for hypoglycemic activity) and control groups .
- Dose-response curves : Compare EC₅₀ values under controlled pH and temperature .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing bromo with chloro) to isolate activity drivers .
Advanced: What precautions are critical for handling reactive intermediates during synthesis?
Answer:
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol or amine intermediates .
- Moisture control : Employ anhydrous solvents and molecular sieves for moisture-sensitive steps .
- Safety protocols : Follow guidelines for handling brominated compounds, including fume hood use and PPE .
Advanced: How can computational tools predict physicochemical properties for this compound?
Answer:
- PubChem data : Use InChI keys and molecular descriptors to model solubility, logP, and bioavailability .
- Molecular docking : Simulate interactions with targets (e.g., PPAR-γ for hypoglycemic activity) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks .
Basic: What precedents guide the design of in vivo studies for this compound?
Answer:
Preclinical studies on analogous acetamide derivatives suggest:
- Dosage ranges : 10–100 mg/kg in rodent models for hypoglycemic activity .
- Endpoint measurements : Blood glucose levels, liver enzyme profiles, and histopathology .
- Control groups : Include vehicle-treated and standard drug (e.g., metformin) cohorts .
Advanced: How is the compound’s stability assessed under varying storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
